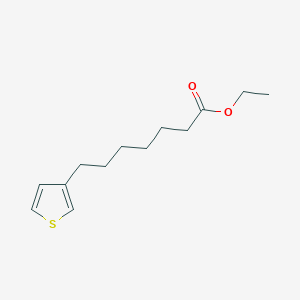

Ethyl 7-(thiophen-3-yl)heptanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 7-(thiophen-3-yl)heptanoate is an organic compound with the molecular formula C13H21O2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of an ethyl ester group attached to a heptanoic acid chain, which is further substituted with a thiophene ring at the third position .

Mechanism of Action

Target of Action

Ethyl 7-(thiophen-3-yl)heptanoate is a chemical compound that belongs to the class of esters Thiophene derivatives, which this compound is a part of, have been known to exhibit a variety of biological effects .

Mode of Action

Thiophene derivatives are known to interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Thiophene derivatives have been known to influence a variety of biochemical pathways, leading to diverse biological effects .

Result of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(thiophen-3-yl)heptanoate typically involves the esterification of 7-(thiophen-3-yl)heptanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification reaction, allowing for the recovery and reuse of the catalyst .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(thiophen-3-yl)heptanoate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Substitution: Electrophiles like bromine or chloromethyl methyl ether (MOMCl) can be used under acidic conditions.

Major Products Formed

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: 7-(thiophen-3-yl)heptanol.

Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 7-(thiophen-3-yl)heptanoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.

Biology: It serves as a probe molecule to study the interactions of thiophene-containing compounds with biological systems.

Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Comparison with Similar Compounds

Similar Compounds

- Ethyl 7-(thiophen-2-yl)heptanoate

- Ethyl 7-(thiophen-4-yl)heptanoate

- Methyl 7-(thiophen-3-yl)heptanoate

Uniqueness

This compound is unique due to the specific positioning of the thiophene ring at the third position of the heptanoic acid chain. This positioning can influence the compound’s reactivity and interactions compared to its isomers and analogs .

Biological Activity

Ethyl 7-(thiophen-3-yl)heptanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a thiophene ring, which is known for its role in biological activity. The compound can be synthesized through various organic methods, often serving as an intermediate in the production of pharmaceuticals. Its structure allows for interactions with enzymes and receptors, influencing biochemical pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The thiophene moiety and the ester functional group contribute significantly to its reactivity:

- Enzyme Interaction : The compound can inhibit specific enzymes, such as HMG-CoA reductase, which is crucial in cholesterol biosynthesis. In studies, it has demonstrated comparable potency to established inhibitors like compactin .

- Receptor Modulation : this compound may also act on various receptors, potentially influencing signaling pathways involved in inflammation and cancer.

In Vitro Studies

In vitro studies have assessed the inhibitory effects of this compound on HMG-CoA reductase. The following table summarizes the findings from relevant studies:

| Compound | IC50 (µM) | Reference |

|---|---|---|

| This compound | 0.17 ± 0.003 | |

| Compactin (lactone) | 1.15 ± 0.03 | |

| Compactin (Na salt) | 0.11 ± 0.026 |

These results indicate that this compound exhibits significant inhibitory activity against HMG-CoA reductase, suggesting its potential as a therapeutic agent for cholesterol-related disorders.

In Vivo Studies

In vivo experiments conducted on male Sprague-Dawley rats have further elucidated the efficacy of this compound in reducing cholesterol levels:

The data suggests that the compound is significantly more potent than compactin in vivo, indicating its potential application in managing hypercholesterolemia.

Case Studies

Research has highlighted various applications of this compound:

Properties

IUPAC Name |

ethyl 7-thiophen-3-ylheptanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O2S/c1-2-15-13(14)8-6-4-3-5-7-12-9-10-16-11-12/h9-11H,2-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NROUTCPPCHONSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC1=CSC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90576567 |

Source

|

| Record name | Ethyl 7-(thiophen-3-yl)heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90576567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142422-84-2 |

Source

|

| Record name | Ethyl 7-(thiophen-3-yl)heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90576567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.